Mechanistic Differentiation: Allosteric Inhibition vs. ATP-Competitive Binding
Egfr-IN-92 operates as a type III allosteric inhibitor, a mechanism fundamentally distinct from the ATP-competitive binding of comparators like osimertinib and rociletinib [1]. While ATP-competitive inhibitors directly block the catalytic site, Egfr-IN-92 binds to an adjacent allosteric pocket, inducing an inactive kinase conformation [1]. This mechanistic divergence has critical implications for overcoming resistance mutations that alter the ATP-binding pocket, such as C797S, which can emerge after treatment with covalent ATP-competitive inhibitors. This is a qualitative, class-level differentiation based on the compound's defined mechanism of action.
| Evidence Dimension | Binding mechanism |
|---|---|
| Target Compound Data | Type III allosteric inhibitor [1] |
| Comparator Or Baseline | Osimertinib (covalent ATP-competitive), Rociletinib (covalent ATP-competitive) [2] |
| Quantified Difference | Qualitative: Allosteric vs. Orthosteric binding |
| Conditions | Biochemical characterization; structural modeling |
Why This Matters
This mechanistic difference is paramount for researchers studying resistance mechanisms beyond the ATP-binding site, as allosteric inhibitors like Egfr-IN-92 offer a distinct chemical biology tool for probing EGFR signaling in T790M-positive, drug-resistant NSCLC models.
- [1] Foschi F, Tinivella A, Crippa V, Pinzi L, Mologni L, Passarella D, Rastelli G. Structure-activity exploration of a small-molecule allosteric inhibitor of T790M/L858R double mutant EGFR. J Enzyme Inhib Med Chem. 2023 Dec;38(1):239-245. View Source
- [2] Cross DA, Ashton SE, Ghiorghiu S, et al. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discov. 2014;4(9):1046-1061. View Source
